3,3-Dimethoxypropanenitrile (CAS 57597-62-3), commonly referred to as cyanoacetaldehyde dimethyl acetal, is a bifunctional aliphatic nitrile and protected aldehyde. It serves as a highly stable, bench-ready synthetic equivalent to the highly reactive and unstable cyanoacetaldehyde . By masking the aldehyde as a dimethyl acetal, this compound prevents spontaneous self-condensation and polymerization, enabling controlled nucleophilic additions, Knoevenagel condensations, and Michael additions [1]. It is a critical procurement choice for the scalable synthesis of complex heterocycles, including pyrimidines, pyridines, and pyrido[2,3-d]pyrimidines, which are essential scaffolds in modern kinase inhibitors and pharmaceutical intermediates [2].
Attempting to substitute 3,3-dimethoxypropanenitrile with its unprotected parent compound, cyanoacetaldehyde, fundamentally fails in industrial and laboratory settings because cyanoacetaldehyde is highly unstable, rapidly polymerizing at room temperature and requiring complex in situ generation via low-temperature (-40 °C) ozonolysis . Furthermore, substituting with simpler, cheaper nitriles like malononitrile or 2-cyanoacetamide alters the reaction pathway; these lack the protected formyl group required to yield 4-unsubstituted pyrimidines or specific pyrido[2,3-d]pyrimidine architectures [1]. Procurement of the dimethyl acetal ensures reproducible atom economy, predictable deprotection kinetics, and the prevention of catastrophic yield losses due to precursor degradation [2].
Cyanoacetaldehyde is notoriously unstable, undergoing rapid self-condensation and polymerization under ambient conditions, which necessitates in situ generation at -40 °C via ozonolysis . In stark contrast, 3,3-dimethoxypropanenitrile is a stable liquid that can be stored at 2-8 °C and handled at room temperature without degradation [1]. This transition from a transient, cryogenic intermediate to a stable, isolable reagent (>97% purity) eliminates the need for specialized low-temperature generation equipment and drastically improves batch-to-batch reproducibility in scale-up syntheses .
| Evidence Dimension | Ambient Stability and Handling |
| Target Compound Data | Stable liquid, >97% purity, standard ambient handling and 2-8 °C storage |
| Comparator Or Baseline | Cyanoacetaldehyde (Highly unstable, rapid polymerization, requires -40 °C in situ generation) |
| Quantified Difference | Eliminates cryogenic generation requirements and prevents spontaneous polymerization yield losses |
| Conditions | Ambient laboratory handling and scalable storage |
Buyers must procure the acetal form to avoid the severe yield penalties and equipment costs associated with handling unstable, polymerizable aldehydes.
In the synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines—key scaffolds for tyrosine kinase inhibitors—3,3-dimethoxypropanenitrile demonstrates unique temperature-dependent regiocontrol during Michael addition to 2-aryl acrylates [1]. Research demonstrates that conducting the addition at -78 °C yields a 4-dimethoxymethyl 4-cyanobutyric ester, whereas reaction at 60 °C selectively yields the 4-methoxymethylene-substituted analog [1]. This level of precise intermediate control is impossible with simple nitriles like malononitrile, which lack the acetal functionality, and provides a highly scalable pathway to complex bicyclic kinase inhibitor cores [2].
| Evidence Dimension | Intermediate Regiocontrol in Michael Additions |
| Target Compound Data | Temperature-tunable intermediate formation (-78 °C vs 60 °C) leading to 4-unsubstituted cores |
| Comparator Or Baseline | Malononitrile / Simple nitriles (Cannot form the required protected formyl intermediates) |
| Quantified Difference | Enables direct, regiocontrolled access to 4-unsubstituted pyrido[2,3-d]pyrimidines |
| Conditions | Reaction with 2-aryl acrylates under basic conditions |
This specific reactivity profile is essential for medicinal chemists needing to construct specific 4-unsubstituted kinase inhibitor scaffolds without unwanted side reactions.
The dimethyl acetal group of 3,3-dimethoxypropanenitrile offers superior deprotection kinetics compared to bulkier acetals or alternative protecting groups [1]. Under mild acidic conditions (e.g., catalytic TsOH or aqueous HCl), the acetal is rapidly cleaved to reveal the reactive aldehyde, which immediately undergoes cyclization with amidines or guanidines to form pyrimidine rings in high yields (>85%) [2]. The low molecular weight of the leaving methanol molecules ensures a high atom economy, minimizing organic waste and simplifying downstream purification compared to diethyl or cyclic acetal alternatives [1].
| Evidence Dimension | Deprotection efficiency and atom economy |
| Target Compound Data | Rapid cleavage under mild acid, generating low-mass methanol byproduct |
| Comparator Or Baseline | Diethyl acetals / Cyclic acetals (Slower cleavage, higher mass waste) |
| Quantified Difference | Maximized atom economy with high-yield (>85%) one-pot cyclization |
| Conditions | Mild acidic deprotection followed by cyclization with guanidines |
Procurement of the dimethyl acetal specifically optimizes process mass intensity (PMI) and reduces purification bottlenecks in pilot-scale pharmaceutical manufacturing.
3,3-Dimethoxypropanenitrile is the premier building block for constructing 4-unsubstituted pyrido[2,3-d]pyrimidine-7(8H)-ones. Its ability to undergo controlled Michael additions with 2-aryl acrylates makes it indispensable for developing PDGFr, FGFR2, and other kinase inhibitors, where precise scaffold geometry is critical for target binding [1].
The compound is widely utilized in the commercial synthesis of 2-amino- and 5-substituted pyrimidines. The mild acidic cleavage of the dimethyl acetal allows for efficient, one-pot cyclization with guanidines or amidines, offering high atom economy and scalable yields for downstream active pharmaceutical ingredients (APIs) [2].
Because free cyanoacetaldehyde is too unstable for routine benchwork, 3,3-dimethoxypropanenitrile is employed as its stable synthetic equivalent in laboratory models studying the prebiotic synthesis of cytosine and uracil. This ensures reproducible reactant concentrations without the confounding artifacts of rapid polymerization .
Irritant